molecular formula C8H15NO2 B11966469 2-(1-Ethoxyethoxy)butanenitrile CAS No. 98355-33-0

2-(1-Ethoxyethoxy)butanenitrile

Cat. No.: B11966469
CAS No.: 98355-33-0
M. Wt: 157.21 g/mol
InChI Key: ZTRNLMFWGZGTCI-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)butanenitrile is an organic compound with the molecular formula C8H15NO2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane backbone, with two ethoxy groups (-OCH2CH3) attached to the first carbon of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)butanenitrile typically involves a multi-step process. One common method starts with the preparation of 2-hydroxybutanenitrile. This is achieved by reacting sodium bisulfite with sodium cyanide and propanal in an ice-salt bath. The resulting 2-hydroxybutanenitrile is then reacted with ethyl vinyl ether in the presence of hydrochloric acid. The reaction mixture is heated to 90°C for several hours, followed by distillation to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-hydroxybutanenitrile and its subsequent reaction with ethyl vinyl ether. The reaction conditions are optimized for efficiency and yield, and the product is purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing nitriles to amines.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2-(1-Ethoxyethoxy)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)butanenitrile involves its interactions with various molecular targets. The nitrile group is highly reactive and can participate in nucleophilic addition reactions. The ethoxy groups can undergo hydrolysis or substitution, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the butane backbone .

Comparison with Similar Compounds

Similar Compounds

    Butanenitrile: A simpler nitrile with the formula C4H7N, lacking the ethoxy groups.

    2-Hydroxybutanenitrile: An intermediate in the synthesis of 2-(1-Ethoxyethoxy)butanenitrile, with a hydroxyl group instead of ethoxy groups.

    Ethyl vinyl ether: A reagent used in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to simpler nitriles like butanenitrile. These ethoxy groups can participate in various chemical reactions, making the compound versatile for different applications .

Properties

CAS No.

98355-33-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(1-ethoxyethoxy)butanenitrile

InChI

InChI=1S/C8H15NO2/c1-4-8(6-9)11-7(3)10-5-2/h7-8H,4-5H2,1-3H3

InChI Key

ZTRNLMFWGZGTCI-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)OC(C)OCC

Origin of Product

United States

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